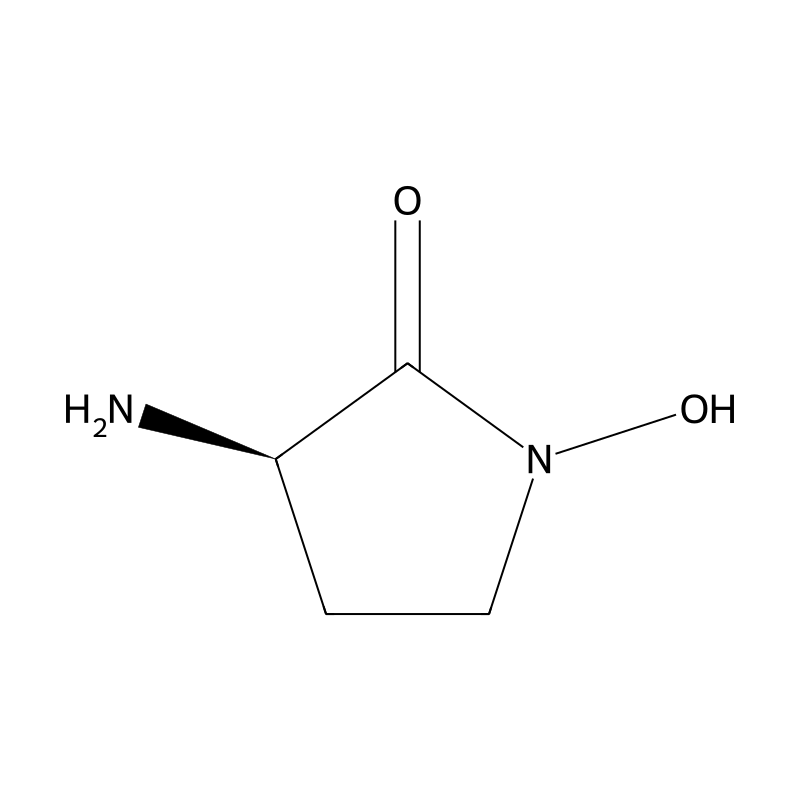

(R)-(+)-HA-966

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(+)-HA-966 is a highly selective, blood-brain barrier-permeable partial agonist and antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. As the active enantiomer of the chiral compound HA-966, it is widely utilized as a precision pharmacological tool to isolate glycine-site allosteric modulation from glutamate-site dynamics. Procuring this specific enantiomer with high enantiomeric excess (ee) is critical for researchers establishing reproducible workflows in neuroprotection, receptor allostery, and excitotoxicity, as it strictly avoids the off-target pharmacology inherent to the racemic mixture [REFS-1, REFS-2].

References

- [1] Pullan, L. M., et al. "Stereoselectivity for the (R)-enantiomer of HA-966 (1-hydroxy-3-aminopyrrolidone-2) at the glycine site of the N-methyl-D-aspartate receptor complex." Journal of neurochemistry 55.4 (1990): 1346-1351.

- [2] Singh, L., et al. "Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative." Proceedings of the National Academy of Sciences 87.1 (1990): 347-351.

Generic substitution with racemic HA-966 or the (S)-(-)-enantiomer fundamentally compromises experimental integrity and workflow reproducibility. While (R)-(+)-HA-966 selectively targets the NMDA receptor glycine site, the (S)-(-)-enantiomer is virtually inactive at this site and instead acts as a potent gamma-butyrolactone (GBL)-like sedative with distinct central nervous system depressant effects. Consequently, utilizing the racemate in vivo or in complex tissue assays introduces severe behavioral and pharmacological confounders, such as ataxia and off-target dopamine modulation. For accurate neuropharmacological profiling and reliable dose-response modeling, procuring the pure (R)-(+)-enantiomer is an absolute requirement [1].

Purity-Linked Usability: Target Engagement at the NMDA Glycine Site

In radioligand binding assays utilizing [3H]glycine on rat cerebral cortex synaptic membranes, (R)-(+)-HA-966 demonstrates strict stereoselectivity and high affinity for the NMDA receptor glycine site. The pure (R)-enantiomer achieves an IC50 of 4.1 µM, significantly outperforming the racemic mixture (IC50 = 11.2 µM). Crucially, the (S)-(-)-enantiomer is essentially inactive, with an IC50 exceeding 900 µM, proving that all target engagement in the racemate is driven by the (R)-isomer [1].

| Evidence Dimension | [3H]glycine displacement (IC50) |

| Target Compound Data | 4.1 ± 0.6 µM |

| Comparator Or Baseline | Racemic HA-966 (11.2 ± 0.5 µM) and (S)-(-)-HA-966 (>900 µM) |

| Quantified Difference | 2.7-fold higher affinity than the racemate; >200-fold higher affinity than the (S)-enantiomer. |

| Conditions | [3H]glycine binding assay in rat cerebral cortex membranes. |

Procuring the pure (R)-enantiomer ensures maximum target engagement and prevents the 50% dilution of binding capacity and batch-to-batch variability caused by the inactive (S)-enantiomer in racemic mixtures.

Assay Reproducibility: Functional Downstream Receptor Modulation

The functional superiority of the (R)-enantiomer is evident in downstream assays measuring NMDA receptor channel opening, such as glycine-stimulated [3H]TCP binding. (R)-(+)-HA-966 inhibits this binding with an IC50 of 121 µM, whereas the racemic mixture requires a much higher concentration (IC50 = 216 µM) to achieve the same effect. The (S)-enantiomer shows no activity in this functional assay, confirming that racemic substitution merely dilutes the active compound [1].

| Evidence Dimension | Inhibition of glycine-stimulated [3H]TCP binding (IC50) |

| Target Compound Data | 121 ± 61 µM |

| Comparator Or Baseline | Racemic HA-966 (216 ± 113 µM) |

| Quantified Difference | 1.8-fold greater functional potency compared to the racemate. |

| Conditions | Glycine-stimulated [3H]TCP binding in synaptic membranes. |

For electrophysiological and functional screening workflows, the pure (R)-enantiomer guarantees a reproducible, potent dose-response curve without interference from inactive isomers.

Ex Vivo Workflow Fit: Presynaptic Neurotransmitter Release

In ex vivo models of excitatory neurotransmission, (R)-(+)-HA-966 effectively inhibits NMDA-evoked [3H]norepinephrine release from rat hippocampal slices with an IC50 of approximately 0.3 mM. In stark contrast, the (S)-enantiomer is significantly less potent, requiring an IC50 of 1.6 mM. Furthermore, only the inhibition driven by the (R)-enantiomer is fully reversible by the addition of exogenous glycine, confirming its specific mechanism of action at the glycine allosteric site [1].

| Evidence Dimension | Inhibition of NMDA-evoked [3H]norepinephrine release (IC50) |

| Target Compound Data | ~0.3 mM |

| Comparator Or Baseline | (S)-(-)-HA-966 (~1.6 mM) |

| Quantified Difference | 5.3-fold greater potency for the (R)-enantiomer. |

| Conditions | Ex vivo rat hippocampal slice preparations. |

Validates the necessity of the (R)-enantiomer for researchers requiring precise, glycine-reversible control over presynaptic NMDA receptor dynamics in complex tissue assays.

Isolation of NMDA Receptor Glycine-Site Pharmacology in In Vivo Models

Because (R)-(+)-HA-966 acts selectively at the strychnine-insensitive glycine site without the gamma-butyrolactone-like sedative effects of its (S)-counterpart, it is the premier choice for in vivo behavioral and neuropharmacological models. Researchers must procure this specific enantiomer to accurately assess NMDA receptor-mediated processes, such as learning, memory, and excitotoxicity, without confounding motor or sedative artifacts [REFS-1, REFS-2].

Standardization of Neuroprotection and Excitotoxicity Assays

(R)-(+)-HA-966 demonstrates robust neuroprotective effects, such as attenuating MPTP-induced dopamine depletion and protecting against NMDA cytotoxicity in cortical cultures. Since the (S)-enantiomer fails to prevent these neurochemical depletions, the pure (R)-enantiomer is strictly required for screening neuroprotective pathways and developing reproducible therapeutic models for stroke or neurodegenerative diseases [1].

Electrophysiological and Allosteric Modulation Workflows

The compound's profile as a partial agonist/antagonist makes it an essential tool compound for patch-clamp recordings and receptor binding assays (e.g., [3H]TCP displacement). Its use allows structural biologists and electrophysiologists to stabilize specific conformational states of the NMDA receptor ionophore complex, a workflow where racemic mixtures would yield ambiguous, multi-state data [1].

References

- [1] Pullan, L. M., et al. "Stereoselectivity for the (R)-enantiomer of HA-966 (1-hydroxy-3-aminopyrrolidone-2) at the glycine site of the N-methyl-D-aspartate receptor complex." Journal of neurochemistry 55.4 (1990): 1346-1351.

- [2] Singh, L., et al. "Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative." Proceedings of the National Academy of Sciences 87.1 (1990): 347-351.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types